molecular formula C4H5F3O3 B1407579 (2S)-2-(Trifluoromethoxy) propanoic acid CAS No. 1286762-00-2

(2S)-2-(Trifluoromethoxy) propanoic acid

Cat. No.: B1407579
CAS No.: 1286762-00-2
M. Wt: 158.08 g/mol
InChI Key: DTDBPQYWQLGLLH-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(Trifluoromethoxy)propanoic acid” is a chemical compound with the molecular formula C4H5F3O3 . It is a type of propionic acid derivative where one of the hydrogen atoms in the propionic acid is replaced by a trifluoromethoxy group. This compound is part of a broader class of compounds known as trifluoromethoxylated molecules, which are of interest in various fields, particularly in life sciences .

Scientific Research Applications

  • Medicinal Chemistry Applications (2S)-2-(Trifluoromethoxy) propanoic acid and its derivatives have significant applications in medicinal chemistry. These compounds are used in pharmaceuticals for various treatments, including analgesics, anesthetics, cardiovascular drugs, respiratory drugs, psychopharmacologic drugs, neurological drugs, gastrointestinal drugs, and anti-infective therapeutics (Jeschke, Baston, & Leroux, 2007).

  • Chemical Reaction and Kinetics The compound plays a role in the kinetics of chemical reactions. For instance, it is involved in the oxidation of secondary alcohols by potassium tetraoxoferrate(VI), leading to the formation of ketones, which is significant in organic synthesis (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

  • Environmental Toxicology In the context of environmental toxicology, derivatives of this compound have been studied for their potential toxicity and impact on ecosystems. This includes studies on their bioaccumulation and phytotoxicity in plants, contributing to understanding their environmental footprint (Chen, Yang, Liu, Jamieson, Shan, & Chu, 2019).

  • Analytical and Structural Chemistry The compound is also studied for its structural properties in various chemical contexts. For example, it's involved in the conformational analysis of fluorinated carboxylic acids, which is crucial for understanding its behavior and interactions in different chemical environments (Thomas, Carrillo, Serrato, Schnitzler, Jäger, Xu, & Lin, 2016).

  • Safety and Risk Assessment There are studies focused on the safety evaluation of derivatives of this compound, especially in the context of their use in food contact materials. These assessments are critical for ensuring consumer safety and compliance with health regulations (Andon et al., 2011).

Properties

IUPAC Name

(2S)-2-(trifluoromethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDBPQYWQLGLLH-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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